molecular formula C6H12ClNO3 B6280154 rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride CAS No. 2243507-57-3

rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride

Cat. No.: B6280154
CAS No.: 2243507-57-3
M. Wt: 181.6
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Description

rac-(3R,4R)-3-Aminooxane-4-carboxylic acid hydrochloride is a chiral bicyclic compound featuring a six-membered oxane ring substituted with an amino group at the 3-position and a carboxylic acid group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it a valuable building block in medicinal chemistry and drug discovery. Its molecular formula is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol .

Properties

CAS No.

2243507-57-3

Molecular Formula

C6H12ClNO3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride typically involves the use of chiral starting materials and reagents. One common method involves the reaction of a chiral oxirane with an amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Ester Hydrolysis and Acid Activation

The carboxylic acid group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Heating in HCl (6 M) at 70–80 °C converts ester derivatives (e.g., methyl or ethyl esters) to the free carboxylic acid without epimerization of the stereocenters .

  • EDC-Mediated Activation : Carbodiimide crosslinkers like EDC react with the carboxylate to form an active O-acylisourea intermediate, enabling amide bond formation with primary amines (e.g., peptide coupling) .

Table 1: Hydrolysis and Activation Conditions

Reaction TypeConditionsOutcomeReference
Acidic Hydrolysis6 M HCl, 70°C, 12 hComplete ester-to-acid conversion; no epimerization
EDC CouplingpH 4.5 (MES buffer), 25°CForms O-acylisourea intermediate for amide bonds

Amide Bond Formation

The amine group participates in nucleophilic substitution reactions, particularly with activated carboxylic acids:

  • Fmoc Protection : Treatment with Fmoc-OSu in aqueous acetonitrile (KHCO₃ buffer) yields Fmoc-protected derivatives, critical for solid-phase peptide synthesis .

  • Covalent Adduct Formation : In enzymatic contexts, the amine forms covalent bonds with catalytic lysine residues (e.g., in ornithine aminotransferase) .

Key Observations:

  • Fmoc derivatives exist in equilibrium between cis- and trans-carbamate isomers in CDCl₃, affecting NMR analysis .

  • Excess chiral solvating agents (e.g., quinine) improve enantiomeric discrimination during reactions .

Epimerization and Stereochemical Stability

The stereochemical integrity of the (3R,4R) configuration is maintained under controlled conditions:

  • Thermal Stability : No epimerization occurs below 70°C during hydrolysis .

  • pH Sensitivity : Basic conditions (pH > 9) risk racemization due to deprotonation at the α-carbon .

Enantioselective Interactions

Chiral auxiliaries and catalysts enable stereocontrolled transformations:

  • Quinine Derivatives : Enhance enantiomeric resolution in NMR by differentiating cis and trans carbamate isomers .

  • Hydrogenolysis : Stereospecific reduction of intermediates preserves the (3R,4R) configuration .

Enzymatic Inhibition Mechanisms

In biochemical studies, the compound acts as a mechanism-based inhibitor:

  • Covalent Binding : Forms stable adducts with catalytic lysine residues (e.g., Lys292 in hOAT), confirmed by X-ray crystallography .

  • Michael Acceptor Intermediates : Fluorine-substituted analogs generate electrophilic species that undergo nucleophilic attack, irreversibly inhibiting enzymes .

Table 2: Key Syntheses and Yields

StepReactionYieldStereochemical PurityReference
1Hydrogenolysis of HBr salt85%>98% d.e.
2Fmoc protection90%37% cis-carbamate
3Enzymatic adduct formationN/AConfirmed by X-ray

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance its biological activity. For instance, derivatives of rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride have shown promising results in inhibiting specific enzymes involved in disease pathways, making them candidates for further development as pharmaceuticals .

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for certain enzymes, such as hydroxylase enzymes involved in proline metabolism. This inhibition has implications for cancer therapy, particularly in hepatocellular carcinoma (HCC), where modulation of proline metabolism is crucial for tumor growth and survival .

Biochemical Pathway Regulation

The compound's role in regulating biochemical pathways related to amino acid metabolism has been a focal point of research. Studies have demonstrated that it can influence the flux through metabolic pathways that are critical for cancer cell proliferation. This regulatory effect positions it as a potential therapeutic target for metabolic diseases .

Case Studies

Study ReferenceFocusFindings
PMC9181902Enzyme InhibitionDemonstrated that derivatives of this compound effectively inhibit hOAT, leading to reduced tumor growth in HCC models.
US20180154018A1Antibody-Drug ConjugatesExplored the use of peptide-containing linkers based on this compound for targeted drug delivery systems, enhancing the efficacy of chemotherapeutic agents.

Future Research Directions

The ongoing exploration of this compound's applications suggests several avenues for future research:

  • Optimization of Derivatives : Investigating structural modifications to enhance potency and selectivity against target enzymes.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects, particularly for cancer therapies.
  • Mechanistic Studies : Further elucidating the mechanisms by which this compound influences metabolic pathways and enzyme activity.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways involved can vary, but may include enzymes involved in metabolic pathways or receptors in the nervous system.

Comparison with Similar Compounds

Key Research Findings

Stereochemical Impact : The (3R,4R) configuration of the target compound enables specific enantioselective interactions, distinguishing it from (3R,4S) or (3S,4R) analogues in receptor binding assays .

Functional Group Influence : The carboxylic acid group in the target compound enhances its utility in forming amide bonds, a feature absent in hydroxyl- or methyl-substituted analogues .

Ring Size Effects : Six-membered oxane rings (as in the target) exhibit greater conformational flexibility compared to five-membered pyrrolidines, impacting pharmacokinetic properties like metabolic stability .

Biological Activity

Rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1187929-55-0
  • Molecular Formula : C5H10ClN1O3
  • Molecular Weight : 165.59 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways. Research indicates that it may act as an inhibitor of certain aminotransferases, which play a crucial role in amino acid metabolism.

Enzyme Inhibition

Recent studies have focused on the compound's ability to inhibit human ornithine aminotransferase (hOAT), which is implicated in several metabolic disorders and cancers. Inhibition of hOAT has been linked to reduced tumor growth and altered metabolic pathways in hepatocellular carcinoma (HCC) models .

Biological Activity Data

Study Findings Methodology
Study 1Demonstrated inhibition of hOAT leading to reduced levels of α-fetoprotein (AFP) in HCC models.In vivo mouse models and biochemical assays.
Study 2Showed selective inhibition over other aminotransferases with significant anti-tumor activity.Mass spectrometry and protein crystallography.
Study 3Identified structural analogues with improved potency against hOAT.Structure-activity relationship (SAR) studies.

Case Studies

  • Hepatocellular Carcinoma (HCC) : A study evaluated the effects of this compound on HCC cell lines. The results indicated a significant reduction in cell proliferation and tumor size in treated groups compared to controls .
  • Non-Small Cell Lung Cancer (NSCLC) : The compound was also tested in NSCLC models, where it exhibited similar inhibitory effects on tumor growth, suggesting its potential as a therapeutic agent across different cancer types .

Research Findings

Research has highlighted the compound's role in metabolic reprogramming associated with cancer progression. Specifically, the inhibition of hOAT leads to decreased proline metabolism, which is crucial for tumor cell proliferation under hypoxic conditions .

Structural Insights

Recent crystallographic studies have provided insights into the binding interactions between this compound and hOAT, revealing key structural features that contribute to its inhibitory potency .

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride with high stereochemical purity?

  • Methodological Answer : Stereoselective synthesis can be achieved via asymmetric hydrogenation or enzymatic catalysis. Computational reaction path searches (e.g., quantum chemical calculations) paired with experimental validation, as demonstrated by ICReDD, help optimize stereochemical outcomes. For example, chiral catalysts or immobilized enzymes can enhance enantiomeric control during ring-closing steps .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Methodological Answer : Use a multi-technique approach:

  • 1H/13C NMR : Assign stereochemistry via coupling constants and NOE effects.
  • HPLC with chiral columns : Determine enantiomeric excess (≥98% purity recommended for research-grade compounds) .
  • LC-MS or HRMS : Confirm molecular weight (C₆H₁₂ClNO₃; MW 193.62) and detect impurities .
    Synblock’s protocols emphasize cross-validation using NMR and LC-MS for reproducibility .

Q. What are the critical considerations in designing a scalable purification protocol?

  • Methodological Answer : Optimize solvent polarity for crystallization (e.g., ethanol/water mixtures) and employ preparative HPLC with gradient elution (C18 columns, 0.1% TFA modifier). Safety protocols from Combi-Blocks highlight the need for inert atmospheres to prevent oxidation during purification .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Cross-validate with X-ray crystallography for absolute configuration and compare experimental NMR shifts to DFT-predicted values. For example, Synblock’s use of NMR, HPLC, and LC-MS in tandem reduces ambiguity in stereochemical assignments . Contradictions between theoretical and observed data may require re-evaluating solvent effects or proton exchange rates.

Q. What methodologies are recommended for studying racemization mechanisms under varying pH conditions?

  • Methodological Answer : Conduct kinetic studies (e.g., monitoring enantiomeric excess over time via chiral HPLC) coupled with DFT calculations to model transition states. ICReDD’s framework integrates quantum mechanics to predict pH-dependent energy barriers, enabling targeted stabilization of the desired enantiomer .

Q. How can factorial design optimize synthesis parameters for this compound?

  • Methodological Answer : Implement a 2³ factorial design to test variables:

FactorLow Level (-1)High Level (+1)
Temperature25°C60°C
Catalyst Loading1 mol%5 mol%
Reaction Time12 hours24 hours
Analyze main effects and interactions using ANOVA to identify optimal conditions. Analytics Steps’ empirical studies provide a statistical framework for minimizing trial-and-error approaches .

Q. What strategies resolve enantiomers in racemic mixtures of this compound?

  • Methodological Answer : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for preparative HPLC. Alternatively, enzymatic resolution with lipases or acylases can selectively modify one enantiomer. Evidence from asymmetric synthesis in tetrahydrofuran derivatives supports kinetic resolution via chiral auxiliaries .

Data Contradiction Analysis

Q. How to troubleshoot inconsistent solubility profiles reported in literature?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., USP buffer systems) and validate via Hansen solubility parameters . Discrepancies may arise from polymorphic forms or residual solvents; thermogravimetric analysis (TGA) and DSC can identify hydrate/anhydrate transitions .

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